molecular formula C27H32N2O6 B1463188 Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine CAS No. 204058-24-2

Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

Cat. No. B1463188
M. Wt: 480.6 g/mol
InChI Key: ATJZZVCJRHLAGA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-(1-Boc-piperidin-4-yl)glycine is an Fmoc-protected glycine derivative . It finds utility in proteomics studies and solid-phase peptide synthesis techniques . Glycine, being the simplest amino acid, imparts a high level of flexibility when incorporated into polypeptides. This compound serves as an unusual amino acid analog , aiding in the deconvolution of protein structure and function .


Synthesis Analysis

The synthesis of Fmoc-N-(1-Boc-piperidin-4-yl)glycine involves the protection of the amino group (Fmoc) and the carboxyl group (Boc) of glycine. The piperidine ring is then attached to the α-carbon of glycine. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of Fmoc-N-(1-Boc-piperidin-4-yl)glycine is C₂₇H₃₂N₂O₆ , with a molecular weight of 480.55 g/mol . The 3D structure of this compound can be visualized using molecular modeling software.

Scientific Research Applications

Synthesis and Characterization of Peptide Nucleic Acid Monomers

  • A study by Wojciechowski and Hudson (2008) detailed a practical synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, which are critical for the synthesis of peptide nucleic acid monomers. These Fmoc-protected monomers facilitate the Fmoc-mediated solid-phase peptide synthesis of mixed-sequence PNA oligomers, offering a viable alternative to the most widely used Fmoc/Bhoc-protected peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).

Solid-Phase Peptide Synthesis (SPPS)

  • Nandhini, Albericio, and de la Torre (2022) introduced 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a safety-catch linker for Fmoc/tBu solid-phase peptide synthesis strategy. This approach allows for efficient peptide synthesis, demonstrating compatibility with sequences prone to diketopiperazine formation and enabling on-resin cyclization without common organic reagents, facilitating on-resin disulfide formation in totally unprotected peptides (Nandhini, Albericio, & de la Torre, 2022).

Synthesis of Novel Fmoc-Protected Nucleoaminoacid

  • Roviello et al. (2010) reported the synthesis of a novel Fmoc-protected nucleoaminoacid based on 4-piperidinyl glycine for the solid-phase synthesis of nucleopeptides. This development supports the use of chiral nucleopeptides with 4-piperidinyl glycine/l-arginine backbones in biomedicine, showing promise in RNA interaction and potential applications in therapeutics (Roviello et al., 2010).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJZZVCJRHLAGA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Reactant of Route 2
Reactant of Route 2
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Reactant of Route 4
Reactant of Route 4
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Reactant of Route 5
Reactant of Route 5
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.